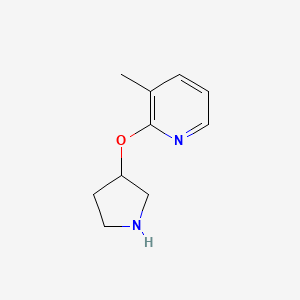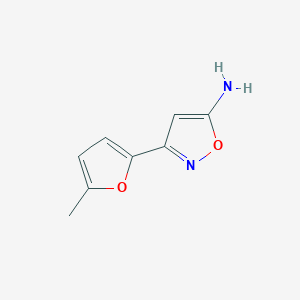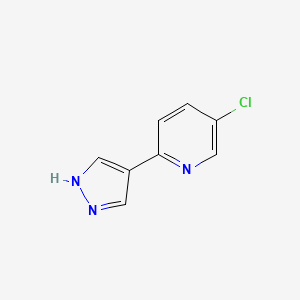
5-chloro-2-(1H-pyrazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(1H-pyrazol-4-yl)pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of these two rings makes it a versatile compound in various chemical reactions and applications. The compound is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-hydrazinopyrazole. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it into a dihydropyridine derivative.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidized derivatives: of the pyrazole ring.
Dihydropyridine derivatives: from the reduction of the pyridine ring.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 5-chloro-2-(1H-pyrazol-4-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
2-(1H-pyrazol-4-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-bromo-2-(1H-pyrazol-4-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
2-(1H-pyrazol-4-yl)-3-chloropyridine: Chlorine atom is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 5-chloro-2-(1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClN3 |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
5-chloro-2-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) |
Clé InChI |
PBHKBIPCLQZCAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




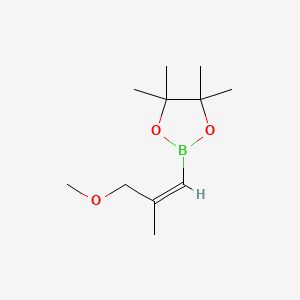
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)
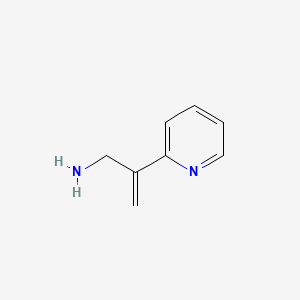

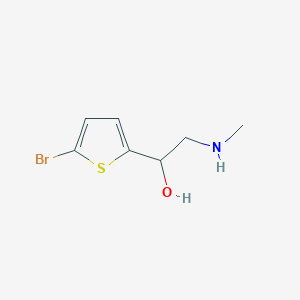
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
